molecular formula C8H16ClNO2 B2853782 1,4,4-Trimethylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 2241139-04-6

1,4,4-Trimethylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2853782
CAS No.: 2241139-04-6
M. Wt: 193.67
InChI Key: RUYZGEQMZPCWIE-UHFFFAOYSA-N
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Description

1,4,4-Trimethylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the IUPAC name this compound . It has a molecular weight of 193.67 . This compound is a versatile chemical used in scientific research, with applications in various fields, including pharmaceuticals, organic synthesis, and catalysis.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO2.ClH/c1-8(2)4-6(7(10)11)9(3)5-8;/h6H,4-5H2,1-3H3,(H,10,11);1H . This indicates that the molecule consists of a pyrrolidine ring with three methyl groups attached, as well as a carboxylic acid group. The hydrochloride indicates the presence of a chloride ion, which likely forms an ionic bond with the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Asymmetric Synthesis and Antibacterial Agents

Pyrrolidine derivatives have been explored for their antibacterial properties, with studies focusing on the synthesis and properties of enantiomers of quinolonecarboxylic acid class antibacterial agents. These studies highlight the potential of pyrrolidine derivatives in developing potent antibacterial drugs, with specific attention to the increased activity of certain enantiomers against aerobic and anaerobic bacteria both in vitro and in vivo (Rosen et al., 1988).

Coordination Polymers and Electrochemistry

Research has also delved into the synthesis of coordination polymers containing a ferrocene backbone, where carboxylic acids play a crucial role. These studies contribute to the understanding of the structure and electrochemical properties of coordination polymers, which are relevant for various applications in materials science and electrochemistry (Chandrasekhar & Thirumoorthi, 2010).

Organic Synthesis and Catalysis

Pyrrolidine derivatives, particularly those related to L-proline, have been investigated for their catalytic properties in asymmetric Michael additions and other organic reactions. These studies highlight the utility of pyrrolidine and carboxylic acid derivatives in organic synthesis, offering pathways to synthesize complex molecules with high enantioselectivity (Ruiz-Olalla et al., 2015).

Derivatization Reagents in Chromatography

Research on derivatization reagents for carboxylic acids and amines in high-performance liquid chromatography (HPLC) has shown the utility of pyrrolidine derivatives in enhancing detection sensitivity. These studies contribute to analytical chemistry by improving the methods for detecting carboxylic acids in complex samples (Morita & Konishi, 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Properties

IUPAC Name

1,4,4-trimethylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2)4-6(7(10)11)9(3)5-8;/h6H,4-5H2,1-3H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYZGEQMZPCWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1)C)C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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